Myricetin 3-galactoside
Overview
Description
Myricetin 3-galactoside is a flavonoid found in M. communis and has diverse biological activities . It inhibits xanthine oxidase in a cell-free assay when used at a concentration of 100 µg/ml . It is cytotoxic to K562 cells (IC 50 = 220 µg/ml) and inhibits hydrogen peroxide-induced malondialdehyde (MDA) formation in the same cells when used at concentrations of 110, 220, and 440 µg/ml .
Synthesis Analysis
The enzymatic synthesis of myricetin 3-O-galactoside has been achieved through a whole-cell biocatalyst .Molecular Structure Analysis
The chemical formula of Myricetin 3-galactoside is C21H20O13 . Its exact mass is 480.09 and its molecular weight is 480.380 .Chemical Reactions Analysis
Myricetin 3-O-galactoside and its myricetin aglycone can trap free radicals via a chain reaction comprising a propagation step and a termination step . At the propagation step, both Myricetin 3-O-galactoside and myricetin could trap radicals through redox-dependent antioxidant pathways .Physical And Chemical Properties Analysis
Myricetin 3-galactoside has a molecular formula of C21H20O13, an exact mass of 480.09, and a molecular weight of 480.380 .Scientific Research Applications
Biosynthesis Enhancement
- Biosynthesis in E. coli : Myricetin 3-O-galactoside has been synthesized using engineered Escherichia coli, which could be foundational for large-scale preparation. This biosynthesis pathway includes the introduction of genes for UDP-D-galactose biosynthesis and a flavonol 3-O-galactosyltransferase gene, demonstrating the compound's potential for pharmaceutical applications (Xu, He, Liu, & Kong, 2020).
Antioxidant Mechanisms
- Comparative Antioxidant Analysis : A study analyzing the antioxidant pathways of Myricetin-3-O-Galactoside (M3OGa) compared to myricetin aglycone found that M3OGa is less effective as an antioxidant. The study utilized ultra-performance liquid chromatography and electrospray ionization quadrupole time-of-flight tandem mass spectrometry, indicating the process of 3-O-galactosylation reduces flavonol antioxidative activity (Li, Ouyang, Liang, & Chen, 2019).
- Antioxidant and Antigenotoxic Potentials : Myricetin-3-O-galactoside exhibits significant antioxidant and antigenotoxic potentials, with the ability to inhibit xanthine oxidase activity and lipid peroxidation. It also modulates gene expression related to oxidative stress and DNA damage repair, indicating its potential use in cell defense system regulation (Hayder et al., 2008).
Cancer Research
- Anti-Cancer Properties : Research has shown that myricetin, including its galactoside derivative, can inhibit the proliferation of cancer cells and angiogenesis. Specifically, myricetin 3-O-galactoside exhibited effects in inhibiting angiogenesis induced by ovarian cancer cells, offering potential as an anti-cancer agent (Huang, Chen, Rojanasakul, Ye, Rankin, & Chen, 2015).
properties
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHXFLPXBUAOJM-MGMURXEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166087 | |
Record name | Myricetin 3-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Myricetin 3-galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Myricetin 3-galactoside | |
CAS RN |
15648-86-9 | |
Record name | Myricetin 3-O-galactoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15648-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myricetin 3-galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015648869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myricetin 3-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myricetin 3-galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 - 201 °C | |
Record name | Myricetin 3-galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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